molecular formula C7H5N3O B3042719 2-(Pyridin-3-yl)-1,3,4-oxadiazole CAS No. 65943-95-5

2-(Pyridin-3-yl)-1,3,4-oxadiazole

Cat. No.: B3042719
CAS No.: 65943-95-5
M. Wt: 147.13 g/mol
InChI Key: WKTRMACWCCVROF-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of both pyridine and oxadiazole rings in its structure contributes to its unique chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of pyridine-3-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by oxidative cyclization to form the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions include N-oxides, reduced heterocycles, and substituted derivatives with various functional groups, enhancing the compound’s versatility in chemical synthesis.

Scientific Research Applications

2-(Pyridin-3-yl)-1,3,4-oxadiazole has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant antimicrobial activity against various bacterial and fungal strains.

    Medicine: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)-1,3,4-oxadiazole involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of pathogens, leading to cell lysis. As an anticancer agent, it inhibits key enzymes involved in cell proliferation and induces apoptosis in cancer cells. The compound’s ability to form hydrogen bonds and interact with biological macromolecules underlies its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)-1,3,4-oxadiazole
  • 2-(Pyridin-4-yl)-1,3,4-oxadiazole
  • 2-(Pyridin-3-yl)-1,2,4-oxadiazole

Uniqueness

2-(Pyridin-3-yl)-1,3,4-oxadiazole is unique due to the specific positioning of the nitrogen atoms in the oxadiazole ring, which influences its electronic properties and reactivity. Compared to its isomers, it exhibits distinct biological activities and chemical reactivity, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-pyridin-3-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c1-2-6(4-8-3-1)7-10-9-5-11-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTRMACWCCVROF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10984428
Record name 3-(1,3,4-Oxadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65943-95-5
Record name 3-(1,3,4-Oxadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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